molecular formula C56H69N11O10 B15125362 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide

2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide

Cat. No.: B15125362
M. Wt: 1056.2 g/mol
InChI Key: IZWCLVCOWIZCRL-UHFFFAOYSA-N
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Description

The compound 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide is a complex organic molecule with multiple functional groups, including amino, hydroxy, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the core structure: This involves the condensation of smaller organic molecules to form the central backbone of the compound.

    Functional group modifications: Introduction of amino, hydroxy, and imino groups through various chemical reactions such as amination, hydroxylation, and imination.

    Purification: The final compound is purified using techniques like chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.

    Optimization of reaction conditions: Ensuring that the reactions are efficient and cost-effective, with minimal by-products.

    Quality control: Implementing stringent quality control measures to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The imino groups can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its complex structure allows for specific interactions with biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-butanol
  • 6-amino-1-hexanol
  • 3-hydroxy-1-phenylbutan-2-one

Uniqueness

The uniqueness of 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide lies in its complex structure, which allows for multiple interactions with biological targets

Properties

Molecular Formula

C56H69N11O10

Molecular Weight

1056.2 g/mol

IUPAC Name

2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide

InChI

InChI=1S/C56H69N11O10/c1-34(69)49(56(77)63-44(28-35-16-5-2-6-17-35)50(71)40(58)23-15-27-68)67-52(73)43(25-13-14-26-57)62-55(76)47(31-38-33-61-42-24-12-11-22-39(38)42)66-54(75)46(30-37-20-9-4-10-21-37)65-53(74)45(29-36-18-7-3-8-19-36)64-51(72)41(59)32-48(60)70/h2-12,16-22,24,27,33-34,41,43-47,49,58,61,69H,13-15,23,25-26,28-32,57,59H2,1H3,(H2,60,70)(H,62,76)(H,63,77)(H,64,72)(H,65,74)(H,66,75)(H,67,73)

InChI Key

IZWCLVCOWIZCRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

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